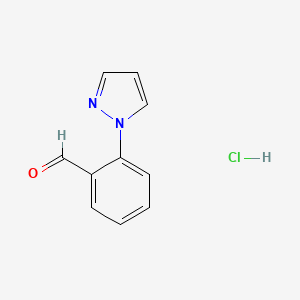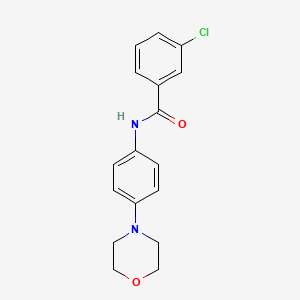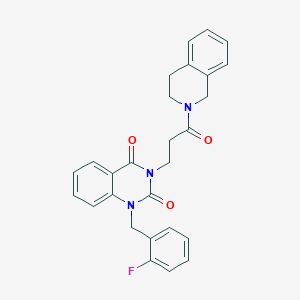
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is an organic compound that merges structural features from isoquinoline and quinazoline families
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, beginning with commercially available starting materials. Key steps might include:
N-Alkylation: : An isoquinoline derivative may be alkylated using a suitable alkyl halide in the presence of a base.
Condensation Reactions: : The resultant intermediate can undergo condensation reactions to introduce the oxopropyl group and subsequently the fluorobenzyl moiety.
Cyclization: : The final cyclization step can be induced under acidic or basic conditions to form the quinazoline dione core.
Industrial Production Methods
For large-scale production, optimizing reaction conditions for yield and purity is essential. Industrial methods would focus on efficient synthesis routes, possibly using catalytic methods to minimize waste and reduce costs. Solvent choice, temperature control, and reaction time optimization are crucial aspects.
化学反应分析
Types of Reactions
Oxidation: : The compound could undergo oxidation reactions, where the isoquinoline or quinazoline ring could be targeted.
Reduction: : Reduction reactions could be used to modify functional groups on the quinazoline dione core.
Substitution: : The fluorobenzyl group allows for various nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: : Use of agents like potassium permanganate or chromium trioxide in appropriate solvents.
Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or other reducing agents.
Substitution: : Nucleophiles like amines or electrophiles such as acyl chlorides in solvent environments that facilitate these reactions.
Major Products
The products formed depend on the type of reaction:
Oxidation: : Typically oxidized quinazoline derivatives.
Reduction: : Reduced analogs with altered electronic properties.
Substitution: : Modified compounds where the fluorobenzyl group or other functional groups are replaced.
科学研究应用
Chemistry: : As a reagent in synthetic organic chemistry for developing new materials.
Biology: : Studying its interactions with biological macromolecules.
Medicine: : Investigating its potential as a therapeutic agent in cancer treatment, given its structural analogy to bioactive quinazoline derivatives.
Industry: : Possible applications in developing new coatings or materials due to its chemical stability and functional properties.
作用机制
This compound may exert effects through:
Molecular Targets: : Binding to specific proteins or enzymes, possibly inhibiting their function.
Pathways: : Modulating biochemical pathways involved in cell growth or apoptosis, typical for compounds with anticancer potential.
相似化合物的比较
Similar Compounds
Gefitinib: : A quinazoline-based anticancer drug.
Erlotinib: : Another quinazoline derivative with similar bioactivity.
Highlighting Uniqueness
Structural Features: : The unique combination of dihydroisoquinolin-2(1H)-yl and fluorobenzyl groups distinguishes it from other quinazoline derivatives.
Potential: : The specific substituents may confer unique binding properties and biological activities.
属性
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3/c28-23-11-5-3-9-21(23)18-31-24-12-6-4-10-22(24)26(33)30(27(31)34)16-14-25(32)29-15-13-19-7-1-2-8-20(19)17-29/h1-12H,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZBBLMEJFHYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cycloheptyl-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)
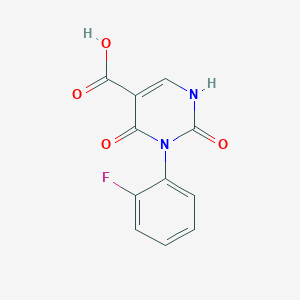
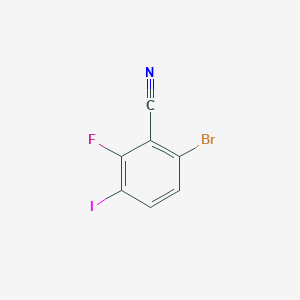
![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B2493999.png)
![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)
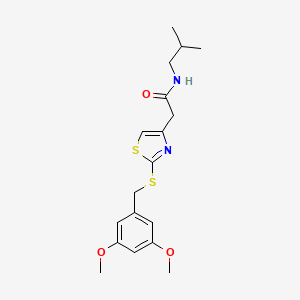
![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)
![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2494005.png)
![1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)piperazine](/img/structure/B2494006.png)
